
Iso-isovelleral
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iso-isovelleral, also known as 3-methyl-6-isopropenyl-2-cyclohexen-1-one, is a natural compound found in various plants, including hops and lavender. It has gained attention in recent years due to its potential therapeutic applications in the field of medicine and its use in the food and beverage industry. In
Mechanism of Action
Iso-isovelleral exerts its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It also regulates the expression of various genes involved in the immune response and cell proliferation. Additionally, iso-isovelleral has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Iso-isovelleral has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer and neurodegenerative diseases. Additionally, iso-isovelleral has been shown to modulate the activity of neurotransmitters, which may contribute to its potential therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
Iso-isovelleral has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. Additionally, it has been extensively studied, and its biological activities are well characterized. However, one limitation of using iso-isovelleral in lab experiments is that it may exhibit different biological effects in vivo compared to in vitro. Therefore, caution should be exercised when extrapolating the results of in vitro studies to in vivo situations.
Future Directions
There are several future directions for the study of iso-isovelleral. One potential area of research is its use in the development of novel therapeutics for the treatment of neurodegenerative diseases. Additionally, iso-isovelleral may have potential applications in the development of natural food preservatives due to its antimicrobial properties. Further studies are also needed to elucidate the exact mechanism of action of iso-isovelleral and to determine its safety and efficacy in humans.
Conclusion:
Iso-isovelleral is a natural compound with potential therapeutic applications in the field of medicine and its use in the food and beverage industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of iso-isovelleral as a therapeutic agent.
Synthesis Methods
Iso-isovelleral can be synthesized from α-terpinene, which is a natural compound found in various essential oils. The synthesis method involves the oxidation of α-terpinene using various oxidizing agents, such as potassium permanganate or chromic acid. The resulting product is then subjected to a Claisen rearrangement reaction to form iso-isovelleral.
Scientific Research Applications
Iso-isovelleral has been found to possess various biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. It has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, iso-isovelleral has been used in the food and beverage industry as a flavoring agent due to its pleasant aroma and taste.
properties
CAS RN |
109956-89-0 |
|---|---|
Product Name |
Iso-isovelleral |
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(1aR,3aS,6aS,6bS)-5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-1a,2-dicarbaldehyde |
InChI |
InChI=1S/C15H20O2/c1-13(2)5-10-4-11(7-16)15(9-17)8-14(15,3)12(10)6-13/h4,7,9-10,12H,5-6,8H2,1-3H3/t10-,12+,14+,15+/m1/s1 |
InChI Key |
PJAAESPGJOSQGZ-WCUVEOEZSA-N |
Isomeric SMILES |
C[C@@]12C[C@@]1(C(=C[C@H]3[C@@H]2CC(C3)(C)C)C=O)C=O |
SMILES |
CC1(CC2C=C(C3(CC3(C2C1)C)C=O)C=O)C |
Canonical SMILES |
CC1(CC2C=C(C3(CC3(C2C1)C)C=O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



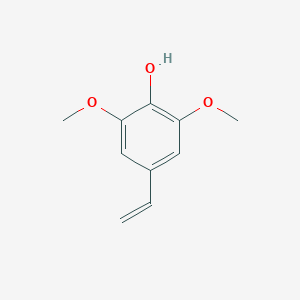
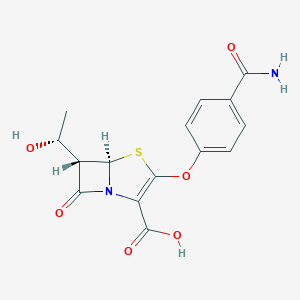

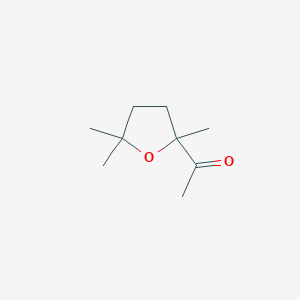


![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)
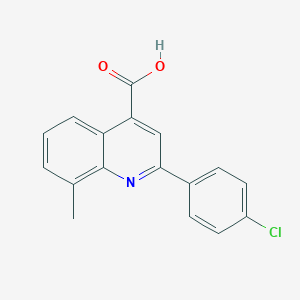


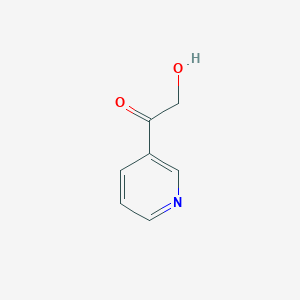
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)

![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)